2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H7F2NO3·HCl and a molecular weight of 251.62 g/mol . This compound is known for its unique structure, which includes a difluorobenzo[d][1,3]dioxole moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2-difluoro-1,3-dioxole with an appropriate amine under controlled conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it may have specific binding affinities that contribute to its effects .
Comparison with Similar Compounds
2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-ol: A related compound with a hydroxyl group instead of a ketone, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3.ClH/c10-9(11)14-7-3-1-2-5(6(13)4-12)8(7)15-9;/h1-3H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVIBGTJGMOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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